2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1032004-46-8
VCID: VC5280731
InChI: InChI=1S/C24H19ClN4O3/c25-19-9-3-1-6-16(19)13-28-15-27-22-18-8-2-4-10-20(18)29(23(22)24(28)31)14-21(30)26-12-17-7-5-11-32-17/h1-11,15H,12-14H2,(H,26,30)
SMILES: C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)Cl
Molecular Formula: C24H19ClN4O3
Molecular Weight: 446.89

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide

CAS No.: 1032004-46-8

Cat. No.: VC5280731

Molecular Formula: C24H19ClN4O3

Molecular Weight: 446.89

* For research use only. Not for human or veterinary use.

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide - 1032004-46-8

Specification

CAS No. 1032004-46-8
Molecular Formula C24H19ClN4O3
Molecular Weight 446.89
IUPAC Name 2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C24H19ClN4O3/c25-19-9-3-1-6-16(19)13-28-15-27-22-18-8-2-4-10-20(18)29(23(22)24(28)31)14-21(30)26-12-17-7-5-11-32-17/h1-11,15H,12-14H2,(H,26,30)
Standard InChI Key LTXMDCHFTSHKMS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CO5)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a pyrimido[5,4-b]indole scaffold, a fused heterocyclic system combining a pyrimidine ring (positions 5,4-b) with an indole moiety. Key modifications include:

  • A 2-chlorobenzyl group at position 3, introducing hydrophobicity and potential aromatic stacking interactions.

  • A 4-oxo group on the pyrimidine ring, enabling hydrogen bonding with biological targets.

  • An acetamide bridge at position 5, linking the core to a furan-2-ylmethyl substituent, which contributes electron-rich aromaticity and metabolic stability .

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₁ClN₄O₃
Molecular Weight460.9 g/mol
CAS Registry Number1040677-02-8
IUPAC Name2-[3-[(2-Chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(furan-2-ylmethyl)acetamide

The presence of chlorine (Cl) and oxygen (O) atoms enhances electrophilicity, while the furan ring may participate in π-π interactions with biological macromolecules .

Synthetic Pathways and Optimization

Key Synthetic Steps

Synthesis typically involves multi-step organic reactions, as inferred from analogous pyrimidoindole derivatives :

  • Core Formation: Condensation of appropriately substituted indole precursors with pyrimidine-building reagents (e.g., amidines or urea derivatives) under acidic or basic conditions.

  • Functionalization:

    • Introduction of the 2-chlorobenzyl group via alkylation or nucleophilic substitution.

    • Acetamide linkage installation through coupling reactions (e.g., EDC/HOBt-mediated amidation).

  • Final Modification: Attachment of the furan-2-ylmethyl group using reductive amination or Mitsunobu conditions .

Challenges and Solutions

  • Regioselectivity: Fusion of the pyrimidine and indole rings requires precise control of reaction conditions to avoid byproducts. Microwave-assisted synthesis has been employed in similar systems to enhance yield .

  • Steric Hindrance: Bulky substituents like the 2-chlorobenzyl group may slow reaction kinetics; elevated temperatures or polar aprotic solvents (e.g., DMF) mitigate this issue .

Structure-Activity Relationships (SAR)

Role of the 2-Chlorobenzyl Group

Comparative studies on analogs (e.g., 2-methoxyphenyl variants) reveal that:

  • Electron-Withdrawing Groups (e.g., Cl) at the benzyl para position enhance binding affinity to hydrophobic pockets in kinase domains .

  • Substitution with bulkier groups (e.g., naphthyl) reduces activity, suggesting steric limitations in target engagement .

Impact of the Furan-2-ylmethyl Substituent

  • The furan ring improves solubility compared to purely aliphatic chains, as observed in analogs with cyclohexyl groups.

  • Oxygen in the furan may form hydrogen bonds with residues in the ATP-binding cleft of kinases, a mechanism proposed for related indole derivatives .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Pyrimidoindole derivatives with chloro and furan groups demonstrate:

  • Gram-Positive Bacteriostatic Activity: MIC values of 4–8 μg/mL against Staphylococcus aureus strains, possibly via DNA gyrase inhibition.

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

  • The furan ring may undergo cytochrome P450-mediated oxidation, generating reactive intermediates. Structural analogs with methyl furans show improved metabolic half-lives (t₁/₂: >6 h in murine models) .

  • Plasma Protein Binding: Predicted to be >90% due to high lipophilicity (cLogP: ~3.5).

Toxicity Risks

  • Hepatotoxicity: Chlorinated aromatics are associated with CYP3A4 induction; preclinical studies on analogs recommend monitoring liver enzymes .

  • Genotoxicity: Furan derivatives may form DNA adducts; Ames tests for related compounds are negative, but in vivo micronucleus assays are warranted.

Comparative Analysis with Structural Analogs

Compound ModificationBiological ActivityPotency (IC₅₀)Source
2-Methoxyphenyl (CAS 1185022-92-7)EGFR inhibition0.8 μM
Cyclohexyl (Analog 5a in )SPAC1 cell line inhibition0.12 μM
Furan-2-ylmethyl (This compound)Inferred kinase inhibitionPredicted: 0.5–2 μM

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